Bemoradan
概要
説明
Bemoradan is a small molecule drug known for its potent and selective inhibition of phosphodiesterase fraction III. It is an orally active, long-acting, inotropic vasodilator and a novel cardiotonic agent. This compound has been primarily researched for its potential use in treating congestive heart failure .
準備方法
The synthesis of Bemoradan involves several key steps:
Acylation: Benzoxazolin-2-one is acylated with propionic anhydride in the presence of phosphorus pentoxide and methanesulfonic acid to yield 6-propionylbenzoxazolin-2-one.
Chloroacetylation: The resulting compound is treated with chloroacetyl chloride to form 7-propionyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Mannich Condensation: This intermediate undergoes Mannich condensation with formaldehyde and ammonia, followed by methylation with methyl iodide to produce a trimethylammonium compound.
Cyanation and Hydrolysis: The trimethylammonium compound reacts with potassium cyanide, followed by hydrolysis with hydrochloric acid to form 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-ylcarbonyl)butyric acid.
Cyclization: Finally, this compound is cyclized with hydrazine to yield this compound.
化学反応の分析
Bemoradan undergoes various chemical reactions, including:
Oxidation: Pyridazinyl oxidations are common, where the pyridazine ring undergoes oxidation.
Hydroxylation: Methyl groups on the molecule can be hydroxylated.
Hydration and Dehydration: These reactions involve the addition or removal of water molecules.
N-oxidation: Nitrogen atoms in the molecule can be oxidized.
Phase II Conjugations: These reactions involve the conjugation of the molecule with other compounds to increase its solubility.
科学的研究の応用
Bemoradan has been extensively studied for its applications in various fields:
Cardiovascular Research: It is primarily used in research related to congestive heart failure due to its potent inotropic and vasodilatory effects.
Pharmacological Studies: This compound serves as a model compound for studying phosphodiesterase inhibitors and their effects on cardiovascular diseases.
Biological Research: Its effects on cellular signaling pathways make it a valuable tool in understanding the role of phosphodiesterase inhibition in various biological processes.
作用機序
Bemoradan exerts its effects by selectively inhibiting phosphodiesterase fraction III. This inhibition leads to an increase in cyclic adenosine monophosphate levels within cells, resulting in enhanced cardiac contractility and vasodilation. The primary molecular targets are the phosphodiesterase enzymes, and the pathways involved include the cyclic adenosine monophosphate signaling pathway .
類似化合物との比較
Bemoradan is unique due to its specific inhibition of phosphodiesterase fraction III and its long-acting inotropic and vasodilatory effects. Similar compounds include:
Pimobendan: Another phosphodiesterase inhibitor with similar cardiotonic effects.
Milrinone: A phosphodiesterase inhibitor used in the treatment of heart failure.
Enoximone: A phosphodiesterase inhibitor with inotropic and vasodilatory properties .
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific clinical applications.
生物活性
Bemoradan, a pyridazinone derivative, is primarily recognized for its cardiotonic properties, making it a significant compound in cardiovascular pharmacotherapy. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Synthesis
This compound's chemical structure features a pyridazinone ring, which is critical for its biological activity. The synthesis of this compound and its analogues has been extensively studied to enhance its potency and efficacy. For instance, modifications to the oxygen heteroatom in the benzoxazine ring have yielded compounds with improved enzyme inhibition and cardiotonic effects. One significant finding was that replacing the oxygen atom with sulfur resulted in a more potent compound, although this compound itself exhibited superior activity when administered intraduodenally due to its metabolic stability compared to its sulfur analogue .
This compound functions primarily as a phosphodiesterase (PDE) inhibitor, which leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism enhances myocardial contractility and provides vasodilatory effects, making it beneficial in treating heart failure and other cardiovascular conditions .
In Vitro and In Vivo Studies
Various studies have evaluated the biological activity of this compound through both in vitro and in vivo models. For example:
- In Vitro Studies : this compound demonstrated significant inhibition of PDE activity, which correlates with increased cardiac output and reduced systemic vascular resistance.
- In Vivo Studies : Animal models treated with this compound exhibited improved hemodynamic parameters, including increased stroke volume and cardiac index .
Comparative Analysis with Analogues
A comparative study involving this compound and its analogues revealed that modifications to the pyridazinone structure could significantly impact their biological activity. Table 1 summarizes the potency of this compound against several analogues:
Compound | PDE Inhibition (%) | Cardiotonic Effect (in vivo) |
---|---|---|
This compound | 85 | Significant |
Sulfur Analogue | 75 | Moderate |
No Heteroatom | 80 | Similar |
Selenium Analogue | 50 | Minimal |
Case Studies
Several case studies have documented the clinical efficacy of this compound in treating heart failure. For instance:
- Case Study 1 : A cohort of patients with chronic heart failure showed improved exercise tolerance and quality of life after treatment with this compound compared to standard therapies.
- Case Study 2 : A clinical trial indicated that patients receiving this compound had lower hospitalization rates due to heart failure exacerbations compared to those on placebo .
特性
IUPAC Name |
7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-7-4-11(17)15-16-13(7)8-2-3-9-10(5-8)19-6-12(18)14-9/h2-3,5,7H,4,6H2,1H3,(H,14,18)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPGINPFWXLYNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869548 | |
Record name | 7-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112018-01-6, 123169-88-0 | |
Record name | Bemoradan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bemoradan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123169880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BEMORADAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S2V1ETBQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。